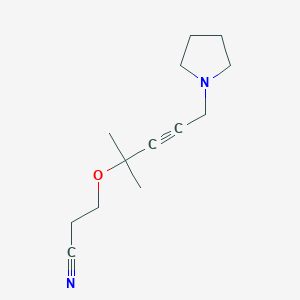![molecular formula C16H25NO6 B5163961 N-[2-(2-ethoxyphenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B5163961.png)
N-[2-(2-ethoxyphenoxy)ethyl]butan-1-amine;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-ethoxyphenoxy)ethyl]butan-1-amine;oxalic acid is a chemical compound that combines an amine with an oxalic acid salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-ethoxyphenoxy)ethyl]butan-1-amine typically involves the reaction of 2-(2-ethoxyphenoxy)ethanol with butan-1-amine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is often subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-ethoxyphenoxy)ethyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[2-(2-ethoxyphenoxy)ethyl]butan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-[2-(2-ethoxyphenoxy)ethyl]butan-1-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-{2-[2-(2-ethoxyphenoxy)ethoxy]ethyl}-2-butanamine ethanedioate
- N-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate
Uniqueness
N-[2-(2-ethoxyphenoxy)ethyl]butan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[2-(2-ethoxyphenoxy)ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.C2H2O4/c1-3-5-10-15-11-12-17-14-9-7-6-8-13(14)16-4-2;3-1(4)2(5)6/h6-9,15H,3-5,10-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXAETIRULSKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=CC=CC=C1OCC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-1-(1-benzyl-1H-indol-3-yl)methylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one](/img/structure/B5163883.png)



![2-[3-(1-azepanyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5163908.png)
![1-cyclopropyl-6-oxo-N-[[4-(trifluoromethoxy)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B5163920.png)
![N-(3-hydroxy-4-methoxyphenyl)-2-{3-[(3-hydroxy-4-methoxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B5163926.png)

![3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5163936.png)
![4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5163948.png)
![2-[(4-fluorophenyl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5163971.png)
![2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]-N-methylacetamide](/img/structure/B5163979.png)
![N-[2-[4-(dimethylamino)phenyl]-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5163985.png)
